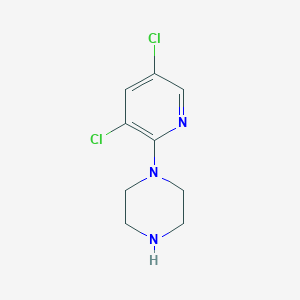

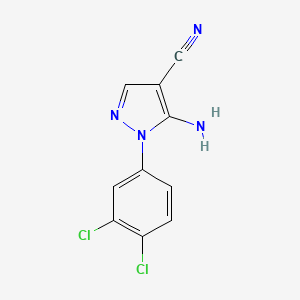

1-(3,5-Dichloropyridin-2-yl)piperazine

Übersicht

Beschreibung

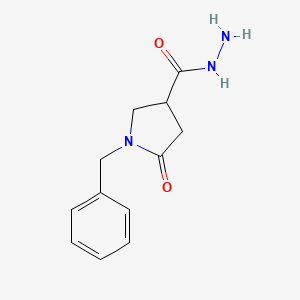

Piperazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties. The compound 1-(3,5-Dichloropyridin-2-yl)piperazine, although not directly mentioned in the provided papers, is structurally related to several piperazine derivatives discussed across the research. These derivatives have been synthesized and evaluated for various biological activities, including antibacterial properties and potential treatments for central nervous system disorders .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . Another method includes reacting anhydrous piperazine with 2,3-dichloro-bromobenzene through the Ullmann reaction, yielding a total of 53.3% . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are confirmed using various spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . These techniques are crucial for verifying the successful synthesis of the desired compounds and could be employed to confirm the structure of 1-(3,5-Dichloropyridin-2-yl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including self-1,3-dipolar [3+3] cyclizations to form complex ring systems such as dispirooxindole-piperazines . The regioselectivity of these cyclizations can be tuned by altering the structural features of the substrates. Additionally, displacement reactions with piperazines can afford substituted derivatives, which can be further modified through alkylation, acylation, sulfonylation, or addition of isocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the compound's solubility, stability, and reactivity. The antibacterial activity of certain piperazine derivatives has been noted, with some compounds showing significant in vitro and in vivo activity against gram-negative bacteria . The antidepressant and antianxiety activities of some novel piperazine derivatives have also been evaluated, indicating the potential for central nervous system applications .

Wissenschaftliche Forschungsanwendungen

Application 1: Chemical Synthesis

- Specific Scientific Field: Chemical Synthesis

- Summary of the Application: “1-(3,5-Dichloropyridin-2-yl)piperazine” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .

- Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Application 2: Preparation of Pyrazolecarboxamide Compounds

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: “1-(3,5-Dichloropyridin-2-yl)piperazine” can be used in the preparation of 1-(3,5-dichloropyridin-2-yl)-pyrazolecarboxamide compounds .

- Methods of Application or Experimental Procedures: The method involves hydrolyzing 3-halogenated-1-(3,5-dichloropyridine-2-yl)-4-5-dihydro-1H-pyrazol-5-formic ether under alkaline conditions to produce a carboxylic acid product. This is followed by acyl halogenation and oxidation to produce an acyl chloride product. A condensation reaction is then performed on the acyl chloride and substituted aniline to obtain the 1-(3,5-dichloropyridin-2-yl)-pyrazolecarboxamide compound .

- Results or Outcomes: The method allows for the preparation of 1-(3,5-dichloropyridin-2-yl)-pyrazolecarboxamide compounds without an acid binding agent at a high yield .

Application 3: α2-Adrenergic Receptor Antagonists

- Specific Scientific Field: Pharmacology

- Summary of the Application: Some derivatives of “1-(3,5-Dichloropyridin-2-yl)piperazine” are known to act as potent and selective α2-adrenergic receptor antagonists . These receptors are a class of G protein-coupled receptors that are targets of many sympatholytic medications.

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .

- Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Application 4: Antipsychotic Drugs

- Specific Scientific Field: Pharmacology

- Summary of the Application: Some pyridinylpiperazine derivatives are drugs, including Azaperone, an antipsychotic .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .

- Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Application 5: Antiretroviral Drugs

- Specific Scientific Field: Pharmacology

- Summary of the Application: Some pyridinylpiperazine derivatives are drugs, including Atevirdine and Delavirdine, which are antiretroviral .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .

- Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Application 6: Antidepressant Drugs

- Specific Scientific Field: Pharmacology

- Summary of the Application: Some pyridinylpiperazine derivatives are drugs, including Mirtazapine, which is an antidepressant .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .

- Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Safety And Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

1-(3,5-dichloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJIHPXIMSXHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377941 | |

| Record name | 1-(3,5-Dichloro-2-pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichloropyridin-2-yl)piperazine | |

CAS RN |

87394-60-3 | |

| Record name | 1-(3,5-Dichloro-2-pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87394-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)

![1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]-tetradecane-11-carboxylic acid](/img/structure/B1272069.png)

![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)